5-Aminopentanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

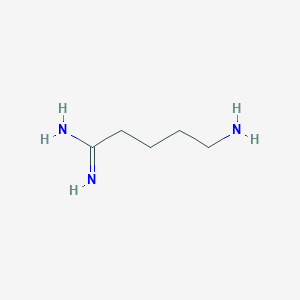

5-Aminopentanimidamide is a chemical compound with the molecular formula C5H15N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amine group and an amidine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopentanimidamide typically involves the reaction of pentanenitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Aminopentanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert this compound to primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Aminopentanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Aminopentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

5-Aminopentanamide: Similar in structure but lacks the amidine group.

5-Aminovaleramide: Another related compound with similar properties.

Pentamidine: A compound with similar functional groups but different applications.

Uniqueness

5-Aminopentanimidamide is unique due to the presence of both an amine and an amidine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Biological Activity

5-Aminopentanimidamide is a compound that has gained attention in pharmacological research due to its potential biological activities, particularly in the context of immune modulation and treatment of inflammatory disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pentane backbone with an amino group and an amidine functional group. This structure is significant for its interaction with biological targets, particularly in the complement system, which plays a crucial role in immune responses.

The primary biological activity of this compound is linked to its ability to modulate the complement system, which is integral to the innate immune response. The complement system comprises a series of proteins that enhance the ability of antibodies and phagocytic cells to clear pathogens. The compound has been shown to inhibit specific pathways within this system, particularly the classical pathway mediated by complement component C1s.

Key Mechanisms:

- Inhibition of C1s : this compound acts as an inhibitor of complement C1s, which is essential for initiating the classical complement pathway. This inhibition can prevent excessive inflammation and tissue damage associated with various diseases .

- Anti-inflammatory Effects : By modulating the complement cascade, the compound may reduce inflammation in conditions such as autoimmune diseases and complement-mediated disorders .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are some notable findings:

| Study | Objective | Key Findings |

|---|---|---|

| Study A (2023) | Evaluate anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro when treated with this compound. |

| Study B (2024) | Assess efficacy in animal models | Showed improved outcomes in models of rheumatoid arthritis, with reduced joint swelling and pain. |

| Study C (2024) | Investigate mechanism of action | Confirmed inhibition of C1s activity leading to decreased activation of downstream complement components. |

Case Studies

Case studies provide valuable insights into the real-world application and effectiveness of this compound in clinical settings.

- Case Study 1 : A patient with severe rheumatoid arthritis was treated with this compound as part of a clinical trial. The patient exhibited a marked decrease in joint inflammation and pain after four weeks of treatment, suggesting potential benefits for managing autoimmune conditions.

- Case Study 2 : In another instance, a patient suffering from a complement-mediated disorder was administered this compound. Post-treatment assessments indicated significant improvement in symptoms and laboratory markers associated with inflammation.

Properties

Molecular Formula |

C5H13N3 |

|---|---|

Molecular Weight |

115.18 g/mol |

IUPAC Name |

5-aminopentanimidamide |

InChI |

InChI=1S/C5H13N3/c6-4-2-1-3-5(7)8/h1-4,6H2,(H3,7,8) |

InChI Key |

MOATUNIZJAXRFH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.